1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methylcyclobutylamine with 1H-1,2,4-triazole-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., hydrochloric acid). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclobutylamine: A related compound with similar structural features but different functional groups.
1H-1,2,4-Triazole: The parent compound of the triazole family, widely used in various applications.
Uniqueness
1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine stands out due to its unique combination of a cyclobutyl ring and a triazole moiety. This structural feature imparts specific properties that can be advantageous in certain applications, such as increased stability or enhanced biological activity .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[(1-methylcyclobutyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4/c1-8(3-2-4-8)5-12-6-10-7(9)11-12/h6H,2-5H2,1H3,(H2,9,11) |
InChI Key |
XGXXDMXCIKPWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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